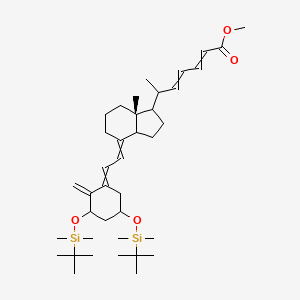![molecular formula C18H22O4S B14176873 2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] CAS No. 1000775-75-6](/img/structure/B14176873.png)
2,2'-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is a chemical compound characterized by the presence of a sulfanediyl group linking two 1-(4-methoxyphenyl)ethan-1-ol moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] typically involves the reaction of 4-methoxybenzyl alcohol with sulfur-containing reagents under controlled conditions. One common method includes the use of a sulfanediyl precursor, such as thiourea or sulfur dichloride, which reacts with 4-methoxybenzyl alcohol in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] has several scientific research applications:
Polymer Chemistry: Used as a monomer or chain extender in the synthesis of thermoplastic polyurethane elastomers (TPUs) with enhanced mechanical properties.
Materials Science: Incorporated into materials to improve thermal stability and mechanical strength.
Biological Studies: Investigated for potential biological activities due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] involves its interaction with molecular targets through its hydroxyl and methoxy groups. These functional groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s behavior in various environments. The sulfanediyl group may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)ethanol: A simpler analog with similar functional groups but lacking the sulfanediyl linkage.
2,2’-Sulfanediylbis(benzene-1,4-diyloxy)diethanol: Another compound with a sulfanediyl linkage but different substituents on the aromatic rings.
Uniqueness
2,2’-Sulfanediylbis[1-(4-methoxyphenyl)ethan-1-ol] is unique due to its combination of hydroxyl, methoxy, and sulfanediyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in polymer chemistry and materials science, where these properties can be leveraged to enhance material performance.
Propriétés
Numéro CAS |
1000775-75-6 |
|---|---|
Formule moléculaire |
C18H22O4S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[2-hydroxy-2-(4-methoxyphenyl)ethyl]sulfanyl-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C18H22O4S/c1-21-15-7-3-13(4-8-15)17(19)11-23-12-18(20)14-5-9-16(22-2)10-6-14/h3-10,17-20H,11-12H2,1-2H3 |
Clé InChI |
KIWZDXZXPIXQEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CSCC(C2=CC=C(C=C2)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
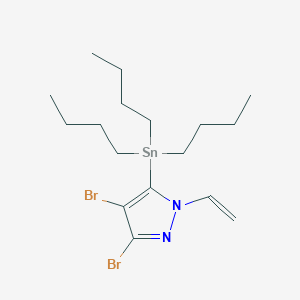
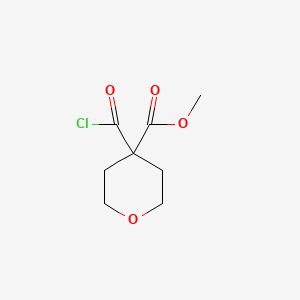

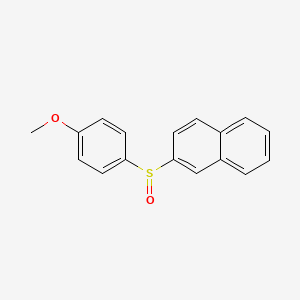
![3-[4-(4-Chlorophenyl)piperidin-4-yl]-N,N-dimethylaniline](/img/structure/B14176816.png)
![4-[4-(1,1-Diphenylprop-1-en-2-yl)phenyl]morpholine](/img/structure/B14176821.png)
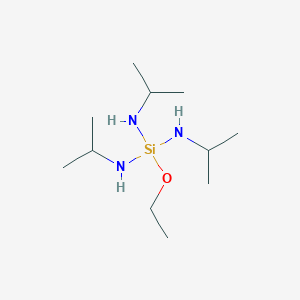
![2-[(4-Chlorophenoxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14176833.png)
![4-[(Furo[2,3-c]pyridin-7-yl)amino]-2-hydroxybenzonitrile](/img/structure/B14176836.png)

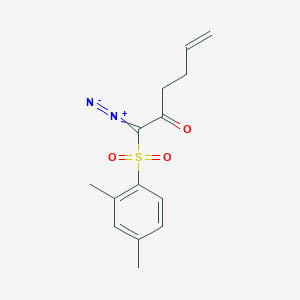
![2-Hydroxy-4-[(pyrrolo[1,2-c]pyrimidin-1-yl)amino]benzonitrile](/img/structure/B14176857.png)
